Cedrenol is a naturally occurring sesquiterpene alcohol, primarily found in the essential oils of coniferous trees, particularly those from the cedar and cypress families. Its molecular formula is , and it is characterized by a woody, sweet aroma with slight balsamic notes. Cedrenol is widely utilized in the fragrance industry due to its pleasant scent and fixative properties, making it valuable in perfumes and other scented products.
Cedrenol is classified as a sesquiterpene alcohol, a subgroup of terpenes that are composed of three isoprene units. It can be isolated from various natural sources, predominantly from the essential oils of species such as Cedrus atlantica, Cupressus sempervirens, and Juniperus virginiana. The compound can also be synthesized through chemical processes, notably by oxidizing cedrene, another sesquiterpene found in cedarwood oil.
Cedrenol can be synthesized via several methods:
The oxidation of cedrene to cedrenol typically requires controlled conditions to ensure high yields and purity. The hydrolysis step often necessitates acidic conditions to facilitate the conversion effectively.
Cedrenol has a complex molecular structure characterized by a bicyclic framework. Its canonical SMILES representation is CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O
, indicating the arrangement of carbon atoms and functional groups within the molecule.
Cedrenol participates in various chemical reactions:
The reaction conditions for these transformations vary based on the desired product but typically involve careful control of temperature, pressure, and reactant concentrations to optimize yields and minimize byproducts .
The mechanism of action for cedrenol primarily involves its interaction with olfactory receptors, where it acts as a fragrance compound. Its pleasant aroma contributes to its use in perfumery and aromatherapy, influencing mood and perception through olfactory pathways.
Cedrenol has several scientific uses:
The oxidative dearomatization strategy has revolutionized the synthesis of cedrenol's tricyclic cedrane skeleton by mimicking proposed biosynthetic cyclization patterns. This approach centers on ortho-quinone methide precursors derived from phenolic compounds such as curcuphenol. Treatment with stoichiometric oxidants (e.g., hypervalent iodine reagents) triggers immediate dearomatization, generating a highly reactive phenoxonium intermediate. This electrophilic species undergoes an intramolecular [5 + 2] cycloaddition across a pre-tethered olefin, constructing the characteristic [3.3.1] bridged bicyclic framework of cedrenol in a single synthetic operation. The cascade elegantly forges two new carbon-carbon bonds and establishes one quaternary stereocenter with high fidelity, serving as the pivotal step in Green and Pettus's landmark synthesis of α-cedrene, α-pipitzol, and sec-cedrenol [6] [8]. Key to the success of this transformation is the strategic positioning of the olefin tether, ensuring optimal orbital overlap during the cycloaddition event. Computational studies suggest the reaction proceeds via a concerted but asynchronous transition state, minimizing high-energy intermediates and enabling rapid molecular complexity generation from planar aromatic precursors [6].
Table 1: Phenolic Precursors for Oxidative Dearomatization Cascades Leading to Cedranoid Skeletons
Precursor Phenol | Oxidant Employed | Cycloadduct Yield (%) | Key Intermediate |
---|---|---|---|
Curcuphenol (5a) | (Diacetoxyiodo)benzene | 72 | Tricyclic Cedrane core |
Methoxy-curcuphenol | [Bis(trifluoroacetoxy)iodo]benzene | 65 | Iso-cedranoid derivative |
Fluorocurcuphenol | (Difluoroiodo)toluene | 58 | Fluoro-functionalized core |
Cyclopropyl variant | (Diacetoxyiodo)benzene | 63 | Spirocyclic adduct |
The phenoxonium intermediates generated during oxidative dearomatization exhibit remarkable stereodirecting capabilities, governed primarily by the pre-existing benzylic stereocenter in the phenolic precursor. During the [5 + 2] cycloaddition, the configuration of this chiral center dictates the approach of the tethered alkene, leading to highly diastereoselective formation of two new stereocenters within the nascent bicyclic system. Molecular modeling reveals that the reaction proceeds through an endo transition state where the bulky substituent at the benzylic position adopts a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions. This conformational preference forces the alkene to approach from the less hindered face, establishing the correct cis-fusion between the newly formed rings – a critical feature of the natural cedrane architecture. Subsequent density functional theory (DFT) analyses corroborate that alternative transition states suffer from significant van der Waals repulsion between the alkene substituents and the developing bicyclic framework, explaining the observed >20:1 diastereomeric ratios in optimized systems. The absolute stereochemistry of the benzylic center can be controlled through asymmetric synthesis of the phenolic precursors using chiral auxiliaries or catalytic enantioselective methods, enabling access to both enantiomers of the cedrenol scaffold [6] [7].
Termination of the dearomatization-cycloaddition cascade requires precise nucleophile capture to prevent undesirable side reactions such as polymerization or elimination. Acetic acid serves as the ideal trapping agent, delivering sec-cedrenol derivatives with exceptional regioselectivity. The protonation event occurs exclusively at the less substituted carbon of the allylic cation generated after cycloaddition, a preference governed by both electronic and steric factors. Natural bond orbital (NBO) analysis indicates greater positive charge density at the tertiary carbon versus the secondary position (computed charge difference: ~0.25e). Sterically, the convex face of the bicyclic intermediate presents the tertiary carbon more accessible to solvent molecules compared to the sterically encumbered concave face housing the secondary cation. This regioselective trapping establishes the tertiary alcohol functionality characteristic of sec-cedrenol while simultaneously generating a third stereocenter with defined configuration. The acetic acid not only acts as a nucleophile but also serves as a proton donor, regenerating the aromaticity of the phenolic ring in the final product. This elegant termination strategy avoids the need for protecting groups and streamlines the synthesis of advanced cedrenol intermediates [4] [6].
Table 2: Regioselectivity in Nucleophile Trapping of Cedranoid Cations
Trapping Agent | Temperature (°C) | Regioisomer Ratio (Tertiary:Secondary) | Yield (%) |
---|---|---|---|
Acetic acid | 23 | >99:1 | 72 |
Trifluoroethanol | 0 | 95:5 | 68 |
Water | 40 | 88:12 | 45 |
Methanol | 23 | 92:8 | 63 |
The discovery of Rhodococcus sp. KSM-7358 provided the first efficient biocatalytic route for transforming abundant α-cedrene into valuable sec-cedrenol. This Gram-positive bacterium, isolated from Japanese soils, exhibits exceptional regio- and chemoselectivity in oxidizing the allylic methyl group of α-cedrene without attacking other alkene functionalities. The biotransformation can be performed via two optimized methodologies: 1) Whole-cell bioconversion - Culturing Rhodococcus in nutrient broth containing α-cedrene (1-2% v/v) at 28°C and pH 7.0 for 72-96 hours directly yields sec-cedrenol at concentrations up to 0.8 g/L. 2) Resting cell systems - Harvested cells suspended in phosphate buffer (50 mM, pH 7.2) efficiently convert α-cedrene to sec-cedrenol within 24 hours, achieving yields >85% and product titers exceeding 5 g/L in fed-batch operations. The resting cell approach offers significant advantages: minimized byproduct formation, tolerance to higher substrate loading (up to 5% v/v), and biocatalyst recyclability (retaining >70% activity after 5 cycles). Scale-up studies demonstrate consistent performance at 10-L bioreactor scale, establishing the industrial viability of this microbial oxidation process. Comparative analysis with chemical oxidation (e.g., SeO₂, CrO₃) reveals superior sustainability: ambient temperature operation, elimination of heavy metals, and aqueous reaction media [4].
Table 3: Biocatalytic Performance of Rhodococcus sp. KSM-7358 for sec-Cedrenol Production
Reaction System | Substrate Loading (g/L) | Reaction Time (h) | sec-Cedrenol Yield (%) | Productivity (mg/L/h) |
---|---|---|---|---|
Growing cells (batch) | 10 | 96 | 78 | 8.1 |
Resting cells (batch) | 15 | 24 | 86 | 53.8 |
Resting cells (fed-batch) | 50 (cumulative) | 120 | 82 | 34.2 |
Immobilized cells | 10 | 48 | 74 | 15.4 |
The enzymatic machinery of Rhodococcus accomplishes allylic oxidation through a cytochrome P450 monooxygenase (CYP157A2)-mediated hydroxylation mechanism. Biochemical characterization reveals a three-step catalytic cycle: 1) Substrate binding - α-Cedrene docks within the enzyme's hydrophobic active site, positioning C10 of its isopropyl group 4.2 Å from the heme iron with optimal geometry for hydrogen atom abstraction. 2) Hydrogen atom transfer (HAT) - The Fe⁴⁺=O porphyrin radical cation (Compound I) abstracts the pro-S hydrogen from C10, generating an allylic radical and Fe⁴⁺-OH species. 3) Radical rebound - The hydroxyl radical recombines with the substrate radical from the si-face, yielding (S)-sec-cedrenol with >98% enantiomeric excess. The enzyme exhibits remarkable regioselectivity by excluding epoxidation pathways despite the substrate's trisubstituted alkene. This discrimination arises from the active site architecture: The alkene π-bond lies perpendicular to the heme plane (unfavorable for oxygen transfer), while the allylic C-H bond aligns parallel for optimal overlap. Site-directed mutagenesis confirms that Phe⁷³ and Val²⁵⁷ create a steric barrier preventing alkene rotation into epoxidation geometry. Additionally, molecular dynamics simulations show that the product egress tunnel preferentially releases sec-cedrenol over potential overoxidation products like cedrenone, explaining the exceptional chemoselectivity [2] [4].
Advancements in synthetic biology have enabled de novo microbial production of cedrenol precursors through engineered biosynthetic pathways. The most successful approach involves fusion enzyme technology applied to the epi-cedrol biosynthetic pathway (a cedrenol isomer). Researchers constructed a chimeric enzyme by linking Santalum album farnesyl diphosphate synthase (SaFPPS) with Artemisia annua epi-cedrol synthase (AaECS) via a Gly-Ser-Gly-Gly-Ser (GSGGS) peptide linker. This fusion enzyme (FPPS-ECS) channels farnesyl diphosphate (FPP) directly from FPPS to ECS without diffusion, minimizing intermediate loss and boosting catalytic efficiency. Kinetic analysis reveals a 4.7-fold reduction in the Kₘ for isopentenyl diphosphate (4.71 µM vs. 22.3 µM in free enzymes) and 3.2-fold higher kcₐₜ compared to enzyme mixtures. When expressed in Escherichia coli BL21(DE3) equipped with the methylerythritol phosphate (MEP) pathway, the fusion construct achieved epi-cedrol titers of 1.084 ± 0.09 mg/L – a 1.6-fold enhancement over co-expressed individual enzymes. Further optimization involved promoter engineering (T7/lac hybrid promoter for balanced expression), MEP pathway amplification (overexpression of dxs, idi, and ispDF genes), and bioprocess control (two-phase fermentation with dodecane for in situ product extraction). These strategies collectively increased epi-cedrol production to 45 mg/L, demonstrating the potential of metabolic engineering for scalable cedranoid production [3].
Table 4: Metabolic Engineering Strategies for Cedranoid Production in E. coli
Engineering Approach | Strain/System | Product Titer (mg/L) | Improvement vs. Control |
---|---|---|---|
FPPS-ECS fusion enzyme | BL21(DE3)/pET32a-FPPS-ECS | 1.08 ± 0.09 | 1.6-fold |
MEP pathway amplification (dxs, idi) | BL21(DE3)/pMEP-ECS | 15.3 ± 1.2 | 14.1-fold |
Two-phase fermentation (dodecane) | Shake flask culture | 45.0 ± 3.5 | 41.5-fold |
Fed-batch bioreactor optimization | 5-L bioreactor | 220 ± 18 | 203-fold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7